molecular formula C2H5I B031937 Iodoethane-d5 CAS No. 6485-58-1

Iodoethane-d5

Cat. No. B031937
CAS RN: 6485-58-1
M. Wt: 161 g/mol
InChI Key: HVTICUPFWKNHNG-ZBJDZAJPSA-N
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Description

Synthesis Analysis

The synthesis of iodoethane-d5 involves the isotopic labeling of iodoethane with deuterium. While specific methods for the synthesis of iodoethane-d5 are not directly detailed in the provided literature, the synthesis of related organoiodine compounds often involves halogenation reactions, where an alkane is reacted with iodine in the presence of a catalyst or under specific conditions that favor the substitution of hydrogen atoms with iodine, and in this case, incorporating deuterium atoms (Terreni et al., 1994).

Molecular Structure Analysis

The molecular structure of iodoethane-d5 is similar to that of iodoethane but with the hydrogen atoms replaced by deuterium. This substitution impacts the vibrational modes of the molecule, as observed in spectroscopic studies, but the overall molecular geometry remains unchanged. The study of such deuterated compounds can provide insight into the electronic environment and molecular interactions, especially in complex chemical systems (Ferraboschi et al., 1994).

Chemical Reactions and Properties

Iodoethane-d5 participates in various chemical reactions similar to iodoethane, such as nucleophilic substitutions and elimination reactions. Its deuterium atoms affect the reaction kinetics, offering a unique perspective on the mechanisms of these reactions. Studies on the thermal decomposition of iodoethane-d5 on metal surfaces provide valuable insights into surface-mediated chemical processes, highlighting the influence of deuterium on the cleavage of carbon-iodine bonds and subsequent product formation (Chaturvedi & Strongin, 1999).

Physical Properties Analysis

The physical properties of iodoethane-d5, such as its melting point, boiling point, and density, are expected to be slightly different from those of iodoethane due to the presence of deuterium. These differences can be attributed to the isotope effect, which also influences its solubility and vapor pressure. The adsorption and desorption behaviors of iodoethane-d5 on various surfaces have been extensively studied, providing insight into its physical interactions and stability under different conditions (Zhao et al., 2017).

Chemical Properties Analysis

The chemical properties of iodoethane-d5, including reactivity and stability, are influenced by the substitution of hydrogen with deuterium. This isotopic labeling has been used to study the mechanism of its photolysis, revealing detailed pathways of C-H bond cleavage and the formation of radical species. Such studies are crucial for understanding the underlying principles of photochemical reactions and the role of deuterium in modulating chemical reactivity (Clark & Dann, 1996).

Safety And Hazards

Iodoethane-d5 is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation . It may cause an allergic skin reaction and respiratory irritation. It is also suspected of causing genetic defects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only in well-ventilated areas .

properties

IUPAC Name

1,1,1,2,2-pentadeuterio-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369259
Record name Iodoethane-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodoethane-d5

CAS RN

6485-58-1
Record name Iodoethane-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethane-d5, iodo-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
CCB Strength - The quality of this reproduction is dependent …, 1992 - search.proquest.com
… of 5 was determined from TPR studies of iodoethane and iodoethane-d5. Finally, the coverage of … are shown in Figure 7.7 for a 2 L exposure of the iodoethane/iodoethane-d5 mixture on …
Number of citations: 0 search.proquest.com
X Wang, W Schrader - International Journal of Molecular Sciences, 2015 - mdpi.com
A heavy crude oil has been treated with deuterated alkylating reagents (CD 3 I and C 2 D 5 I) and directly analyzed without any prior fractionation and chromatographic separation by …
Number of citations: 24 www.mdpi.com
H Schüttig, J Grotemeyer - European Journal of Mass …, 2011 - journals.sagepub.com
Photodissociation mass spectra and mass selected (1+1)-photodissociation spectra of C 2 H 5 I +* , C 2 D 5 I +* , 1-C 3 H 7 I +* , 2-C 3 H 7 I +* , 1-C 4 H 9 I +* and 2-C 4 H 9 I +* radical …
Number of citations: 3 journals.sagepub.com
S Chaturvedi, DR Strongin - Journal of Vacuum Science & Technology …, 1999 - pubs.aip.org
This study investigates the adsorption and the subsequent thermal decompoistion of d 5 -iodoethane (C 2 D 5 I ) on the (110) and (111) planes of NiAl using temperature programmed …
Number of citations: 5 pubs.aip.org
AJ Morgan, S Nguyen, V Uttamsingh… - Journal of Labelled …, 2011 - Wiley Online Library
… 9 to provide dimethylcyclopropane-d6 10 as a single diastereomer.16 , 17 It is important to note that when diphenylethylsulfonium tetrafluoroborate-d5 (prepared from iodoethane-d5) …
VK Narayana, VM Tomatis, T Wang, D Kvaskoff… - Chemistry & Biology, 2015 - cell.com
… In brief, 100 mg of 3-hydroxymethylpyridine was added to 200 mg of iodomethane, iodomethane-d3, iodoethane, iodoethane-d5, and iodopropane respectively. The solution was …
Number of citations: 34 www.cell.com
M Plato, K Möbius, ME Michel-Beyerle… - Journal of the …, 1988 - ACS Publications
In this paper we utilize the intermolecular overlap approximation to calculate the relative magnitudes of the electronic transfer integrals between the excited singlet state (* P*) of the …
Number of citations: 247 pubs.acs.org
J Zhao - 2017 - search.proquest.com
… Figure 3.1: Schematic representation of chloroethane-d5 and iodoethane-d5 adsorption, dissociation, and thermal chemistry on Si (100) surface. This image is reprinted with permission …
Number of citations: 3 search.proquest.com
JI Seeman, JB Paine III, HV Secor, HS Im… - Journal of the …, 1992 - ACS Publications
Conformational preferences for methyl-, ethyl-, propyl-, and isopropyl-substituted pyrazines and pyridines are determined by mass resolved excitation spectroscopy (MRES) and …
Number of citations: 31 pubs.acs.org
LM Tolbert, RK Khanna, AE Popp… - Journal of the …, 1990 - ACS Publications
In contrast to-methylanthracenes, which are oxidized by one-electron oxidants to hydroxymethyl derivatives, mMo-ethylanthracenes such as 9, 10-diethylanthracene (DEA) undergo a …
Number of citations: 64 pubs.acs.org

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